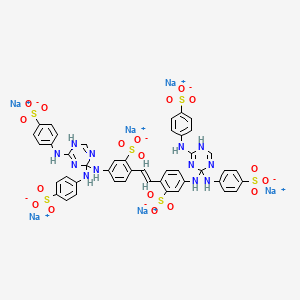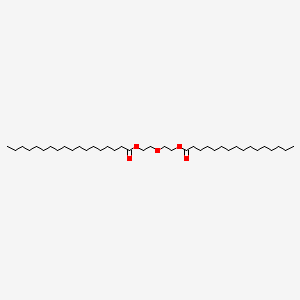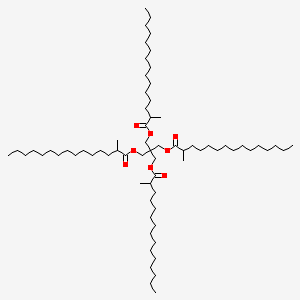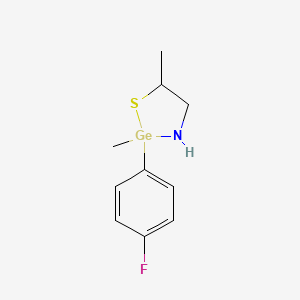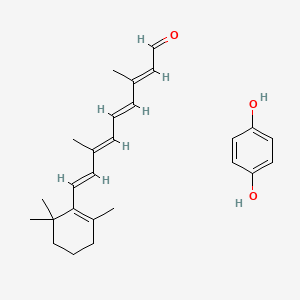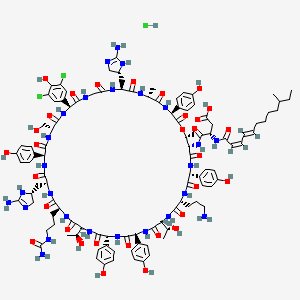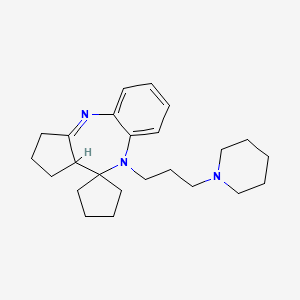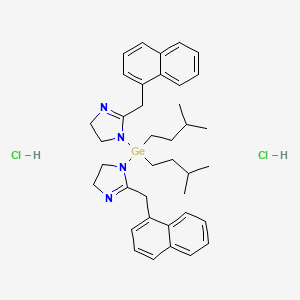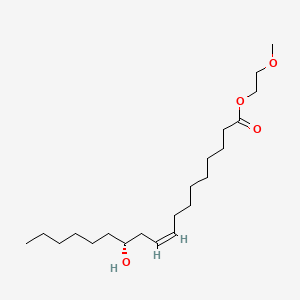
2-Methoxyethyl ricinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl ricinoleate is an ester derived from ricinoleic acid, a major component of castor oil. This compound is characterized by its molecular formula C21H40O4 and a molecular weight of 356.5399 g/mol . It is known for its unique chemical structure, which includes a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxyethyl ricinoleate can be synthesized through the esterification of ricinoleic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the transesterification of castor oil with 2-methoxyethanol. This process is catalyzed by potassium hydroxide and is conducted at elevated temperatures to achieve high yields. The product is then purified through solvent partitioning and distillation to obtain a high-purity ester .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl ricinoleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl ricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of lipid metabolism and enzymatic reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a biolubricant and in the production of biodegradable polymers
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl ricinoleate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the ester group can undergo hydrolysis to release ricinoleic acid, which has known biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl ricinoleate
- Ethyl ricinoleate
- Butyl ricinoleate
Comparison
2-Methoxyethyl ricinoleate is unique due to the presence of the methoxy group, which imparts different chemical properties compared to other ricinoleate esters. This makes it more suitable for specific applications, such as in biolubricants and biodegradable polymers, where enhanced stability and specific reactivity are required .
Eigenschaften
CAS-Nummer |
142-21-2 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-methoxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(22)16-13-10-8-6-7-9-11-14-17-21(23)25-19-18-24-2/h10,13,20,22H,3-9,11-12,14-19H2,1-2H3/b13-10-/t20-/m1/s1 |
InChI-Schlüssel |
QTRKSBZYBWSRBJ-KTZABMDBSA-N |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)O |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


